molecular formula C12H14FNO2 B2833220 Ethyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate CAS No. 2248322-95-2

Ethyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate

Cat. No.: B2833220
CAS No.: 2248322-95-2
M. Wt: 223.247
InChI Key: ZJBWWHJKMBASTE-UHFFFAOYSA-N
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Description

Ethyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of a fluorine atom in the structure can significantly alter the compound’s chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a fluorinated benzylamine with an ethyl ester of a suitable carboxylic acid. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives .

Scientific Research Applications

Ethyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate involves its interaction with specific molecular targets in biological systems. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable compound for further research and development .

Properties

IUPAC Name

ethyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-2-16-12(15)11-9-7-14-6-5-8(9)3-4-10(11)13/h3-4,14H,2,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBWWHJKMBASTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC2=C1CNCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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